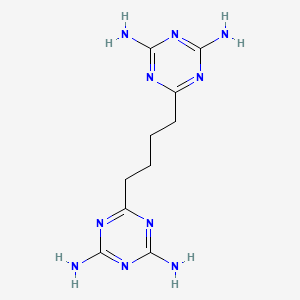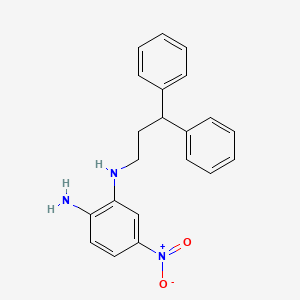
Borane, dibromomethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, dibromomethoxy- is an organoboron compound characterized by the presence of boron, bromine, and methoxy groups. This compound is part of the broader class of organoboranes, which are known for their versatility in organic synthesis and their ability to form stable complexes with various organic and inorganic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of borane, dibromomethoxy- typically involves the reaction of dibromomethane with borane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{CH}_2\text{Br}_2 + \text{BH}_3 \rightarrow \text{CH}_2\text{Br}_2\text{OBH}_2 ]
Industrial Production Methods: Industrial production of borane, dibromomethoxy- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the compound .
Types of Reactions:
Oxidation: Borane, dibromomethoxy- can undergo oxidation reactions to form boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted organoboranes depending on the nucleophile used
Scientific Research Applications
Borane, dibromomethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of borane, dibromomethoxy- involves its ability to form stable complexes with various organic and inorganic molecules. This is primarily due to the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and accept electron pairs from donor molecules. The compound can also undergo various chemical transformations, such as oxidation and reduction, which further enhance its reactivity and versatility in different applications .
Comparison with Similar Compounds
- Borane, trimethoxy-
- Borane, triethyl-
- Borane, triphenyl-
Comparison: Borane, dibromomethoxy- is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other organoboranesIn contrast, compounds like borane, trimethoxy- or borane, triethyl- lack such reactive sites and are primarily used for different types of chemical transformations .
Properties
CAS No. |
29877-99-4 |
|---|---|
Molecular Formula |
CH3BBr2O |
Molecular Weight |
201.66 g/mol |
IUPAC Name |
dibromo(methoxy)borane |
InChI |
InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3 |
InChI Key |
IAVSIBHMDJUYDN-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)





![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)



